

Technical Guide: 4-Fluorophenibut (β -(4-Fluorophenyl)-GABA)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)butanoic acid

CAS No.: 15954-41-3

Cat. No.: B1362448

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Structure-Activity Relationships, Synthesis, and Pharmacodynamics

Executive Summary & Structural Definition

3-(4-Fluorophenyl)butanoic acid serves as the lipophilic carbon backbone for the potent GABA analogue 4-Fluorophenibut (also known as F-Phenibut or Fluorobut). While the user query specifies the butanoic acid core, the pharmacological activity as a GABA mimetic requires the presence of a γ -amine group. Therefore, this guide focuses on 4-amino-**3-(4-fluorophenyl)butanoic acid**.

This compound represents a halogenated derivative of Phenibut (β -phenyl-GABA) and a structural analogue of Baclofen (β -(4-chlorophenyl)-GABA). The addition of a fluorine atom at the para position of the phenyl ring significantly alters the compound's electronic and lipophilic profile, resulting in a binding affinity for the GABA-B receptor that is approximately 60-fold higher than Phenibut and comparable to Baclofen in specific in vitro assays.

Chemical Identity Table

Property	Specification
IUPAC Name	4-Amino-3-(4-fluorophenyl)butanoic acid
Common Names	4-Fluorophenibut, F-Phenibut, Fluorobut
Molecular Formula	C ₁₀ H ₁₂ FNO ₂
Molar Mass	197.21 g/mol
CAS Number	52237-19-1
Core Scaffold	3-substituted GABA (γ-aminobutyric acid)
Key Substituent	Fluorine at para (4-) position of phenyl ring

Chemical Synthesis: The Modified Perekalin Protocol

The synthesis of 4-Fluorophenibut typically follows the Perekalin method, a scalable industrial route used for Phenibut and Baclofen. This pathway utilizes a Knoevenagel condensation followed by a Hoffmann rearrangement to install the amine.

Reaction Pathway Diagram



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Figure 1: Step-wise synthesis of 4-Fluorophenibut via the Glutaric Anhydride route.

Detailed Methodology

Step 1: Knoevenagel Condensation & Michael Addition

- Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethyl Acetoacetate (2.0 eq), Piperidine (cat).

- Protocol: Reactants are refluxed in ethanol. The initial condensation is followed by a Michael addition of a second equivalent of acetoacetate.
- Mechanism: Formation of a bis-ketoester intermediate.

Step 2: Hydrolysis and Decarboxylation

- Reagents: 30% NaOH (aq), followed by HCl.
- Protocol: The bis-ketoester is boiled in NaOH solution. Acidification precipitates 3-(4-fluorophenyl)glutaric acid.
- Checkpoint: Verify melting point of the dicarboxylic acid intermediate.

Step 3: Anhydride Formation

- Reagents: Acetic anhydride.
- Protocol: Reflux the glutaric acid derivative in acetic anhydride to close the ring, forming 3-(4-fluorophenyl)glutaric anhydride.

Step 4: Ammonolysis

- Reagents: Ammonium hydroxide (NH₄OH).
- Protocol: Treat the anhydride with aqueous ammonia. The ring opens to form the monoamide (carbamoyl acid).

Step 5: Hoffmann Rearrangement (Critical Step)

- Reagents: Sodium Hypochlorite (NaOCl), NaOH.
- Protocol: The monoamide is treated with alkaline hypochlorite at 0°C, then heated to 60-70°C. The amide carbonyl is excised, rearranging the group into a primary amine.
- Purification: The product is isolated as the hydrochloride salt via recrystallization from isopropyl alcohol/water.

Pharmacodynamics: Receptor Affinity & Mechanism[7]

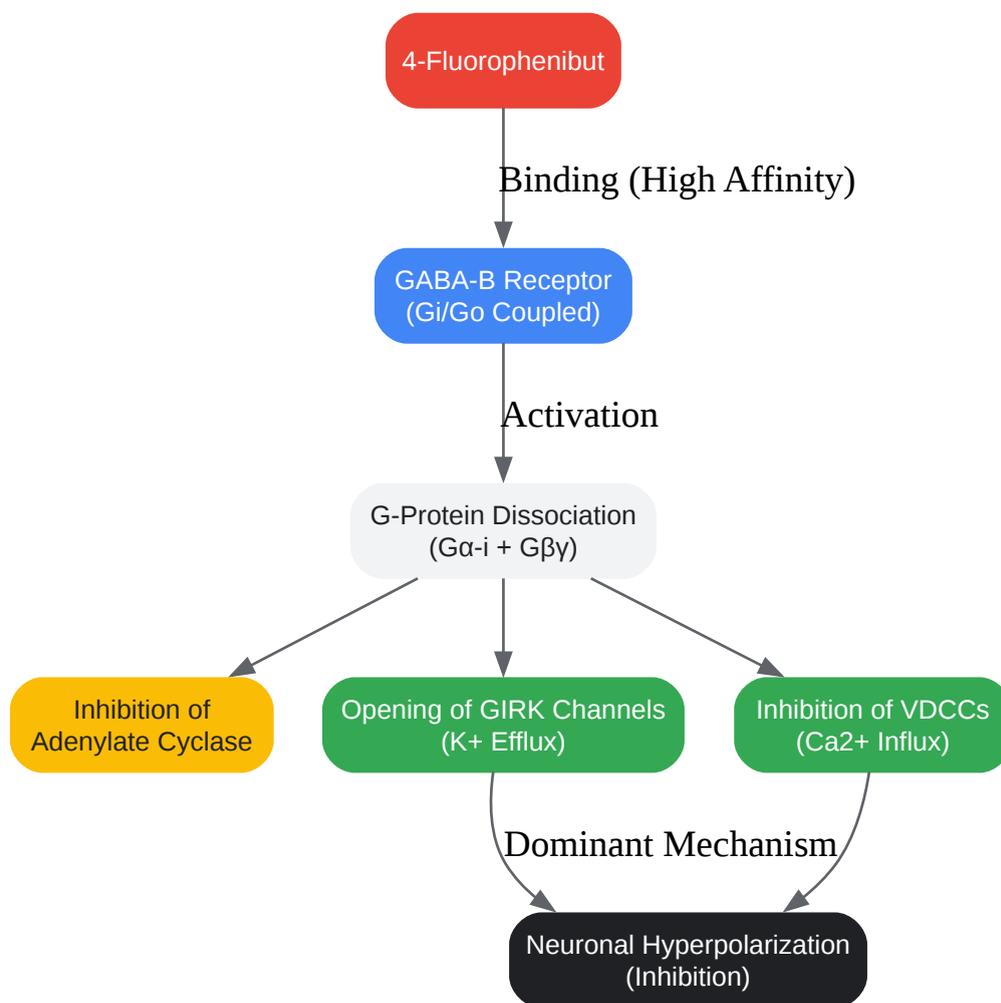
4-Fluorophenibut acts primarily as a GABA-B receptor agonist.[1][2] The fluorine substitution enhances binding affinity compared to the non-halogenated parent (Phenibut) due to the high electronegativity and lipophilicity of the fluorine atom, which likely strengthens the interaction with the receptor's hydrophobic pocket.

Comparative Potency Data (In Vitro)

Based on patch-clamp recordings from mouse cerebellar Purkinje cells (Irie et al., 2020), the potency order for outward current density (EC_{50}) is:

Compound	EC_{50} (μM)	Relative Potency (vs Phenibut)
Baclofen	6.0	~227x
4-Fluorophenibut	23.3	~58x
Phenibut	1362.0	1x

Mechanism of Action Diagram



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Figure 2: Signal transduction pathway for 4-Fluorophenibut at the GABA-B synapse.[3]

Key Physiological Effects:

- **GABA-B Agonism:** Activation of G-protein coupled receptors leads to the opening of G-protein coupled inwardly-rectifying potassium channels (GIRK), causing hyperpolarization and reduced neuronal excitability.
- **VDCC Inhibition:** Like Phenibut and Gabapentin, 4-Fluorophenibut likely possesses affinity for the $\alpha_2\delta$ subunit of voltage-dependent calcium channels (VDCCs), contributing to anxiolytic and analgesic effects, though specific K_i data for this target is less established than for GABA-B.[4]

Pharmacokinetics (ADME)

- Absorption: Rapid oral absorption. The fluorine atom increases lipophilicity (LogP), potentially facilitating faster blood-brain barrier (BBB) penetration compared to Phenibut.
- Metabolism: Para-fluorination generally blocks metabolic oxidation at that position (a common site for P450 attack on phenyl rings). This may result in a longer half-life compared to Phenibut (5.3 hours), though experimental validation is required.
- Excretion: Likely excreted unchanged in urine, similar to Baclofen and Phenibut.

Safety & Toxicology Profile

Warning: The significantly higher potency of 4-Fluorophenibut compared to Phenibut presents a heightened risk of overdose and dependence.

- Therapeutic Index: Narrower than Phenibut.
- Overdose Symptoms: Profound sedation, bradycardia, hypotension, respiratory depression, and paradoxical agitation.
- Tolerance: Rapid downregulation of GABA-B receptors occurs with chronic use, leading to severe withdrawal syndromes (insomnia, anxiety, tremors, psychosis) upon abrupt cessation.

Experimental Protocol: Radioligand Binding Assay

To validate affinity in a lab setting:

- Tissue Preparation: Rat cerebral cortex synaptic membranes.
- Radioligand: [³H]-CGP54626 (Selective GABA-B antagonist).
- Displacement: Incubate membranes with radioligand and varying concentrations of 4-Fluorophenibut (1 nM - 100 μM).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

References

- Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020).[1] F-phenibut (β -(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K⁺ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[5][6][1][7] *European Journal of Pharmacology*, 884, 173437.[6][1][7] [Link](#)
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[2] *CNS Drug Reviews*, 7(4), 471-481. [Link](#)
- Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. *Current Opinion in Pharmacology*, 6(1), 37-43. [Link](#)
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous synthetic methodology). *Organic Syntheses*, 95, 328-344.[8] [Link](#)
- PubChem. (2023). 4-Fluorophenibut Compound Summary. National Library of Medicine.[3] [Link](#)

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Sources

- 1. PRIME PubMed | F-phenibut (β -(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K⁺ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorophenibut | C₁₀H₁₂FNO₂ | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorophenibut ("F-Phenibut") Pharmacology and Pharmacokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 5. reddit.com [reddit.com]

- 6. F-phenibut (β -(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K⁺ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalajmpcp.com [journalajmpcp.com]
- 8. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: 4-Fluorophenibut (β -(4-Fluorophenyl)-GABA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362448#3-4-fluorophenyl-butanoic-acid-as-a-gaba-analogue>]

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